Lumicitabine is classified as a nucleoside analog and belongs to the category of antiviral agents. It is synthesized from carbocyclic uridine derivatives, which are modified to enhance their antiviral properties. The primary source of research on Lumicitabine stems from studies focusing on its synthesis, pharmacological characterization, and clinical trials aimed at evaluating its effectiveness against RSV .
The synthesis of Lumicitabine involves several key steps starting from a carbocyclic uridine precursor. The general synthetic route includes:
Lumicitabine's molecular structure is characterized by its nucleoside backbone, which features a carbocyclic ring system. The compound's formula can be represented as C₁₃H₁₅N₃O₄, with a molecular weight of approximately 271.28 g/mol.
The three-dimensional conformation of Lumicitabine allows it to effectively mimic natural nucleosides, thus enabling its incorporation into viral RNA during replication .
Lumicitabine undergoes several critical reactions once inside host cells:
These reactions underscore the compound's mechanism of action and highlight its potential effectiveness against RSV.
Lumicitabine exerts its antiviral effects primarily through competitive inhibition:
Clinical trials have shown that treatment with Lumicitabine results in significant reductions in RSV replication rates without inducing resistance .
These properties are crucial for determining the compound's formulation and delivery methods in clinical settings.
Lumicitabine has shown significant promise in several areas:
Ongoing clinical trials continue to evaluate its safety and efficacy, aiming to establish Lumicitabine as a standard treatment option for RSV infections .
Lumicitabine (IUPAC name: [(2R,3R,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-2-(chloromethyl)-4-fluoro-3-[(2-methylpropanoyl)oxy]oxolan-2-yl]methyl 2-methylpropanoate) is a synthetic nucleoside analog with the molecular formula C₁₈H₂₅ClFN₃O₆ and a molecular weight of 433.86 g/mol [1] [7] [8]. The compound features four defined stereocenters, resulting in an absolute stereochemical configuration. The ribose ring adopts a fixed North-type conformation due to the 2'-fluorine substituent, which locks the sugar pucker to enhance target binding [7] [9]. The absolute configurations at positions C2', C3', C4', and C5' are designated as R, R, R, and R, respectively, confirmed by X-ray crystallography and nuclear magnetic resonance (NMR) studies [8] [9].
Table 1: Stereochemical Configuration of Lumicitabine
Chiral Center | Position | Stereochemistry | Biological Role |
---|---|---|---|
C1' | Anomeric | R-configuration | Base orientation |
C2' | Sugar ring | R-configuration | Ribose pucker |
C3' | Sugar ring | R-configuration | Polymerase binding |
C4' | Sugar ring | R-configuration | Chain termination |
Lumicitabine functions as an orally bioavailable prodrug engineered with 3',5'-bisisobutyrate ester modifications [5] [9]. These lipophilic esters mask polar hydroxyl groups of the parent nucleoside analog (ALS-008112), significantly enhancing gastrointestinal absorption and membrane permeability [5] [9]. Upon systemic absorption, esterases rapidly hydrolyze the isobutyrate groups (in vivo half-life <30 minutes), releasing the active cytidine metabolite ALS-008112 [9]. This design overcomes the poor oral bioavailability (<10%) common to unmodified nucleoside analogs by increasing the log P value from 0.2 (parent) to 2.31 (prodrug) [6] [8]. The isobutyrate moieties also confer formulation stability, allowing storage in aqueous suspensions for >24 hours at room temperature [5] [9].
Lumicitabine exhibits moderate lipophilicity with a predicted density of 1.43 g/cm³ and boiling point of 533.5±60.0°C [6] [8]. It demonstrates:
Table 2: Solubility and Stability Properties
Property | Value | Conditions |
---|---|---|
Aqueous solubility | 0.063 mg/mL | Predicted, 25°C |
DMSO solubility | 115.24 mM (50 mg/mL) | 25°C, stable |
Log P | 2.31 (experimental) | Octanol/water partition |
Degradation half-life | >2 hours | Simulated gastric fluid |
Lumicitabine belongs to the 4'-modified nucleoside analogs, distinguished by its 4'-chloromethyl-2'-deoxy-2'-fluorocytidine core [8]. Key structural differentiators include:
Table 3: Structural Comparison with Classic Nucleoside Analogs
Feature | Lumicitabine | Ribavirin | Censavudine |
---|---|---|---|
4'-Modification | Chloromethyl | None | Azido |
2'-Modification | Fluorine | None | Deoxy |
Prodrug | Bisisobutyrate | None | Triphosphate |
log P | 2.31 | -1.56 | 0.92 |
Target Polymerase | RSV L-protein | Broad-spectrum | HIV reverse transcriptase |
The 4'-chloromethyl group sterically blocks RNA elongation, while the 2'-fluorine locks the ribose in the C3'-endo conformation, enhancing binding to the RSV L-protein [8] [9]. This dual modification results in a 50-fold higher potency against RSV (EC₅₀ = 1.79 μM) compared to earlier nucleoside analogs [7] [9].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7